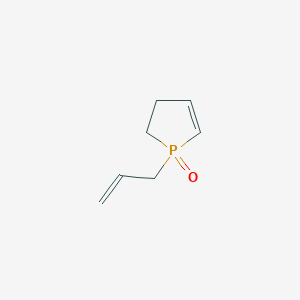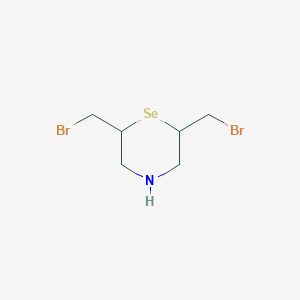![molecular formula C7H8O4 B14513475 (1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one CAS No. 63488-02-8](/img/structure/B14513475.png)
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[321]oct-2-en-4-one is a bicyclic organic compound characterized by its unique structure, which includes a hydroxymethyl group and a dioxabicyclo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a cyclohexene derivative.
Oxidation: The precursor undergoes oxidation to introduce the hydroxymethyl group.
Cyclization: The oxidized intermediate is then subjected to cyclization reactions to form the dioxabicyclo ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and cyclization processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol and alkane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the dioxabicyclo ring system play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane: Lacks the enone functionality.
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-ene: Similar structure but lacks the ketone group.
Uniqueness
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one is unique due to its combination of a hydroxymethyl group, a dioxabicyclo ring system, and an enone functionality. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Número CAS |
63488-02-8 |
|---|---|
Fórmula molecular |
C7H8O4 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one |
InChI |
InChI=1S/C7H8O4/c8-4-7-6(9)2-1-5(11-7)3-10-7/h1-2,5,8H,3-4H2/t5-,7?/m0/s1 |
Clave InChI |
UGWMCNIQOQRPIH-DSEUIKHZSA-N |
SMILES isomérico |
C1[C@@H]2C=CC(=O)C(O1)(O2)CO |
SMILES canónico |
C1C2C=CC(=O)C(O1)(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)

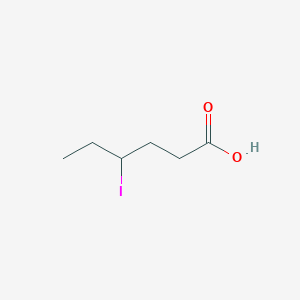
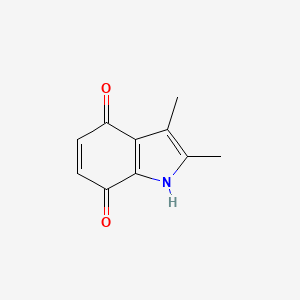
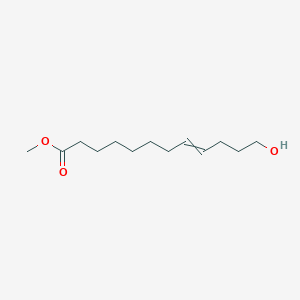
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
![(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol](/img/structure/B14513439.png)
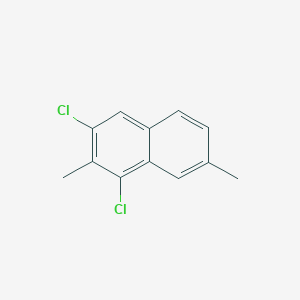
![N-[(4-Nitrophenyl)acetyl]glycine](/img/structure/B14513454.png)
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
